molecular formula C20H24N2O2 B5705160 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

Cat. No.: B5705160
M. Wt: 324.4 g/mol
InChI Key: OWXMGEDVCSPURQ-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the piperazine family, known for its diverse pharmacological properties.

Preparation Methods

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves the reaction of 2-methoxyphenylpiperazine with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous ligands like norepinephrine and epinephrine .

Comparison with Similar Compounds

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: Another alpha1-adrenergic receptor antagonist used to manage hypertension. These compounds share structural similarities with this compound but differ in their specific substituents and pharmacological profiles.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-9-17(10-8-16)15-20(23)22-13-11-21(12-14-22)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXMGEDVCSPURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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